REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][N:3]2[N:6]=[C:7]([CH2:9][OH:10])[CH:8]=[C:2]12>CCl.O=[Mn]=O>[O:1]1[CH2:5][CH2:4][N:3]2[N:6]=[C:7]([CH:9]=[O:10])[CH:8]=[C:2]12
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
O1C=2N(CC1)N=C(C2)CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was refluxed for 1.5 hour under a nitrogen atmosphere
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give yellow oil
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=2N(CC1)N=C(C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |